molecular formula C9H12N2O2 B1278854 2-amino-N-methoxy-N-methylbenzamide CAS No. 133776-41-7

2-amino-N-methoxy-N-methylbenzamide

Cat. No.: B1278854
CAS No.: 133776-41-7
M. Wt: 180.2 g/mol
InChI Key: RIPUVVAYNHOONU-UHFFFAOYSA-N
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Description

2-Amino-N-methoxy-N-methylbenzamide: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position and both methoxy and methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of N-methoxy-N-methylbenzamide.

    Amination: The introduction of the amino group at the second position is achieved through a substitution reaction. This can be done using reagents such as ammonia or amines under controlled conditions.

    Reaction Conditions: The reactions are usually carried out in organic solvents like methanol or dimethyl sulfoxide, with the temperature maintained at room temperature or slightly elevated to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistency and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-N-methoxy-N-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various amines, halides, and other nucleophiles.

Major Products:

    Oxidation: Products may include nitro derivatives or other oxidized forms.

    Reduction: Reduced forms such as amines or alcohols.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology:

    Biochemical Studies: Employed in studies involving enzyme interactions and protein binding.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-methoxy-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications.

Comparison with Similar Compounds

    N-Methoxy-N-methylbenzamide: Lacks the amino group at the second position.

    2-Amino-N-methylbenzamide: Lacks the methoxy group.

    2-Amino-5-bromo-N-methoxy-N-methylbenzamide: Contains a bromine atom at the fifth position.

Uniqueness: 2-Amino-N-methoxy-N-methylbenzamide is unique due to the combination of the amino, methoxy, and methyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other benzamide derivatives and useful in specialized applications.

Properties

IUPAC Name

2-amino-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPUVVAYNHOONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453391
Record name 2-amino-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133776-41-7
Record name 2-amino-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,O-Dimethylhydroxylamine (102.5 g) was dissolved in 90% ethanol (40 ml). To the solution were added triethylamine (106 g) and isatoic anhydride (74 g). The mixture was heated for 1.5 hour under reflux. The reaction mixture was concentrated, to which was added a saturated aqueous saline solution, followed by extraction with ethyl acetate (500 ml). The organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off to leave N-methyl-N-methyloxy-2-aminobenzamide (81 g) as a yellow oily product. This compound (6.8 g) and 1-[(tert-butoxycarbonylamino-1-methyl)ethyl]-3-bromobenzene (10 g) were dissolved in tetrahydrofuran (200 ml). The solution was cooled to −80° C. or below, to which was added dropwise, while stirring, n-butyl lithium (1.6 mol/L) (128 ml) over 1.5 hour. To the reaction mixture was added water (200 ml), which was subjected to extraction with ethyl acetate (300 ml). The organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was purified by means of a silica gel column chromatography to give 2-amino-3′-(1-tert-butoxycarbonylamino-1-methyl)ethyl-benzophenone (2.2 g) as a yellow oily product.
Quantity
102.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
74 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (51.2 g, 0.53 mmol) in 90-95% aqueous ethanol (200 ml) is added triethylamine (53 g, 0.53 mmol) and, after 10 minutes stirring at 25° C., isatoic anhydride (37.0 g, 0.35 mmol) in portions. The reaction is then heated at reflux for 1.5 hrs and poured onto an equal volume of ice and saturated sodium bicarbonate. The ethanol is then removed by rotary evaporation, the resulting aqueous mixture extracted with ethyl acetate (3×150 ml), the combined extracts washed with water, brine, dried over magnesium sulfate and activated charcoal, and concentrated to an orange oil. The oil is chromatographed on silica gel (1:1 diethyl ether:hexanes, then acetone) and distilled to give N-methoxy-N-methyl anthranilic acid amide as a pale yellow oil; yield 47.4 g (75%); b.p. 148°-151° C./0.35 mm.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-amino-N-methoxy-N-methylbenzamide in the synthesis of 2-aminobenzophenones?

A: this compound is utilized as a key starting material in the synthesis of 2-aminobenzophenones. [, ] The process involves a rapid halogen-lithium exchange reaction. While the abstracts provided don't elaborate on the detailed mechanism, it's likely that the this compound undergoes modification at the halogen site, ultimately leading to the formation of the 2-aminobenzophenone structure.

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